1-Ethyl-3,5-dimethyl-1H-pyrazole
Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Tautomerism
1-Ethyl-3,5-dimethyl-1H-pyrazole, as a pyrazole derivative, finds applications in crystallography and the study of tautomerism. A study involving NH-pyrazoles, closely related to this compound, revealed insights into their structure and tautomerism. The structures of these pyrazoles were determined by X-ray crystallography, and their tautomerism in solution and solid state was analyzed using NMR spectroscopy (Cornago et al., 2009).
Chemical Synthesis
This compound is involved in chemical synthesis processes. It serves as an intermediate in the production of other chemical compounds, such as pyrazole formate derivatives, which are intermediates for new insecticides (Sun Xiao-qiang, 2007).
Structural Analysis
Research on this compound includes analyzing its structural aspects. Studies on similar pyrazole compounds have been conducted to understand their crystal structure and molecular geometry, contributing to the knowledge of pyrazole chemistry (Rodier et al., 1994).
Biological Activity
Some derivatives of this compound have been synthesized and screened for their biological activities, such as antibacterial properties. This highlights the potential of this compound derivatives in pharmaceutical research (Al-Smaisim, 2012).
Ligand Synthesis and Metal Complex Formation
This compound plays a role in the synthesis of ligands and their subsequent formation of metal complexes. These complexes have applications in various fields, including catalysis and materials science (Esquius et al., 2000).
Cytotoxicity and Anticancer Research
Derivatives of this compound have been evaluated for their cytotoxic properties against tumor cell lines, suggesting their potential use in anticancer research (Kodadi et al., 2007).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that 1-Ethyl-3,5-dimethyl-1H-pyrazole, as a member of the pyrazole family, may also find increasing applications in these areas in the future.
Mechanism of Action
Target of Action
1-Ethyl-3,5-dimethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular simulation study of a specific pyrazole derivative revealed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been found to impact various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the structure of the pyrazole, including any substitutions at various positions on the ring .
Cellular Effects
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects are likely to be mediated through interactions with various cellular processes and pathways.
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTANXHOAUWNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340600 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17629-26-4 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.